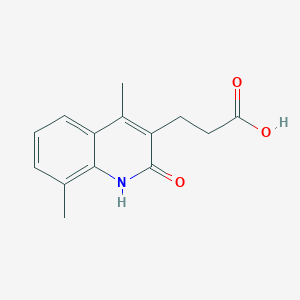

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid

Description

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid is a quinoline-derived compound featuring a hydroxyl group at position 2, methyl groups at positions 4 and 8 of the quinoline ring, and a propanoic acid moiety at position 2. Key structural attributes include:

- Methyl groups: Influence steric hindrance and lipophilicity.

- Propanoic acid moiety: Enables derivatization (e.g., amidation, esterification) for structure-activity studies.

Properties

IUPAC Name |

3-(4,8-dimethyl-2-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8-4-3-5-10-9(2)11(6-7-12(16)17)14(18)15-13(8)10/h3-5H,6-7H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBNCSEINFQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=O)N2)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Research indicates that 3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid exhibits notable antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for therapeutic applications aimed at mitigating oxidative damage in biological systems.

1.2 Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways, making it a potential agent for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of conditions like rheumatoid arthritis and inflammatory bowel disease .

1.3 Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways related to cell survival and proliferation . Further research is needed to elucidate its efficacy and safety in clinical settings.

Biochemical Applications

2.1 Enzyme Inhibition

this compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that contribute to the biosynthesis of important biomolecules, thereby influencing metabolic processes . This property can be harnessed for developing enzyme inhibitors that are useful in metabolic disorders.

2.2 Interaction with Receptors

The compound shows potential as a modulator of G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. By influencing GPCR activity, it may have implications in drug design targeting various receptor-mediated pathways .

Materials Science

3.1 Polymer Synthesis

In materials science, this compound can serve as a monomer for synthesizing novel polymers with enhanced properties. The incorporation of quinoline derivatives into polymer matrices can lead to materials with improved thermal stability and mechanical strength .

3.2 Nanomaterials Development

The compound can be utilized in the synthesis of nanomaterials for applications in drug delivery systems. Its unique chemical properties allow for the functionalization of nanoparticles, enhancing their biocompatibility and targeting capabilities for specific tissues or cells in therapeutic contexts .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key differences and similarities with structurally related quinoline-propanoic acid derivatives:

2.2 Key Comparative Insights

- Substituent Effects on Bioactivity: The 4-oxo group in 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid confers moderate antimicrobial activity, likely via interference with microbial DNA gyrase or topoisomerase IV . The 2-hydroxy group in the target compound may enhance solubility and target binding compared to non-hydroxylated analogs (e.g., 3-(quinolin-3-yl)propanoic acid) . Methyl groups at positions 4 and 8 (vs.

- Synthetic Flexibility: Propanoic acid derivatives are commonly synthesized via ester hydrolysis (e.g., NaOH-mediated cleavage of ethyl esters) or amide coupling (e.g., DCC-mediated reactions) . Substituents on the quinoline ring (e.g., oxo, hydroxy) are introduced using alkylating reagents (e.g., 1,3-dioxopropan-2-yl-carbamic acid) or via oxidation/hydrolysis steps .

- Pharmacological Potential: N-alkylamide derivatives of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid exhibit cytoactivity, suggesting that similar modifications to the target compound could enhance pharmacological properties . The absence of a 4-oxo group in the target compound may reduce off-target effects associated with quinoline-based topoisomerase inhibitors.

Biological Activity

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline ring structure substituted with hydroxyl and methyl groups, linked to a propanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 245.27 g/mol. The presence of functional groups such as hydroxyl and carboxylic acid contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has demonstrated potential in scavenging free radicals, which contributes to its antioxidant capabilities.

- Kinase Inhibition : It has been reported to inhibit specific kinases, including Flt-3, which is often overexpressed in various cancers. This inhibition suggests a potential role as a therapeutic agent in cancer treatment.

- Anti-inflammatory Effects : Studies have indicated that this compound may possess anti-inflammatory properties, making it relevant for conditions characterized by inflammation.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Kinase Activity : By inhibiting kinases like Flt-3, the compound disrupts signaling pathways critical for cancer cell proliferation.

- Scavenging Free Radicals : The antioxidant activity helps mitigate oxidative stress, which is implicated in various diseases including cancer.

- Modulation of Inflammatory Pathways : Its anti-inflammatory properties may involve the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as an antioxidant supplement in clinical settings.

- Cancer Research : In a recent investigation, the compound was shown to inhibit the growth of cancer cell lines with high Flt-3 expression. The results indicated a dose-dependent response with an IC50 value indicative of its potency as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid | Similar structure but different methyl substitution pattern | |

| 3-(4-Hydroxyphenyl)propionic acid | Lacks quinoline structure; primarily phenolic properties | |

| 2-Hydroxybenzoic acid | Simple aromatic structure; commonly used as an anti-inflammatory agent |

The distinct quinoline framework combined with the propanoic acid functionality may contribute to unique biological activities not observed in these similar compounds.

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid, and how do reaction conditions influence yield?

Synthesis of quinoline-based propanoic acid derivatives typically involves multi-step reactions, including cyclization, alkylation, and hydrolysis. For example, 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives are synthesized via nucleophilic substitution between quinoline-thiol intermediates and halogenated propanoic acids under reflux in polar aprotic solvents like DMF. Reaction temperature (80–120°C), catalyst selection (e.g., K₂CO₃), and solvent purity significantly affect yields, which range from 40–75% depending on substituent steric effects .

Q. How should researchers prepare stable stock solutions of this compound for biological assays?

Dissolve the compound in inert organic solvents (e.g., DMSO or ethanol) purged with nitrogen to prevent oxidation. For aqueous solutions, directly dissolve in PBS (pH 7.2) at 1 mg/mL, but avoid storage beyond 24 hours due to hydrolysis risks. Pre-saturate solvents to minimize precipitation, and validate stability via HPLC before assays .

Q. What biological activities are associated with quinoline-propanoic acid derivatives, and how are these evaluated experimentally?

Key activities include anti-resorptive effects on osteoclasts (tested via RANKL-differentiated RAW 264.7 cells in hydroxyapatite resorption assays) and inhibition of amyloid-β aggregation (monitored via Thioflavin T fluorescence in cell-free systems). Effective concentrations range from 0.1–100 µM, with dose-response curves essential for IC₅₀ determination .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Use HPLC with UV detection (λ = 254 nm) for purity assessment (>95% recommended). Structural confirmation requires NMR (¹H/¹³C), FT-IR (for carboxylic acid and hydroxyl groups), and high-resolution mass spectrometry (HRMS). Compare spectral data with synthetic intermediates to track functional group integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinoline-propanoic acid derivatives?

Discrepancies often arise from assay variability (e.g., cell line sensitivity, Aβ42 peptide batch differences). Standardize protocols using reference compounds (e.g., chlorogenic acid for polyphenol metabolism studies) and validate results across multiple models. For example, bone resorption assays should include both in vitro (RAW 264.7 cells) and ex vivo (rat calvaria) systems .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

To enhance bioavailability, consider prodrug formulations (e.g., esterification of the carboxylic acid group) or nanoencapsulation. In rats, oral administration of 80 mg/kg grape seed extract (containing related metabolites) achieved brain accumulation, suggesting blood-brain barrier penetration. Monitor plasma half-life via LC-MS/MS and adjust dosing intervals accordingly .

Q. How does structural modification of the quinoline ring impact biological activity?

Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances metabolic stability but may reduce solubility. Methyl groups at the 2- and 8-positions (as in this compound) increase lipophilicity, improving membrane permeability. Use molecular docking to correlate substituent effects with target binding (e.g., RANKL or Aβ42) .

Q. What are the key degradation pathways of this compound under physiological conditions?

In aqueous buffers (pH 7.4), hydrolysis of the ester or amide linkages (if present) dominates. Oxidative degradation at the hydroxyl group can occur in serum-rich media. Characterize degradation products via LC-HRMS and assess their bioactivity to rule off-target effects .

Q. How can researchers mitigate cytotoxicity while maintaining therapeutic efficacy?

Perform cytotoxicity screens (e.g., MTT assays on HEK293 or HepG2 cells) alongside therapeutic assays. Structure-activity relationship (SAR) studies suggest reducing the quinoline ring’s planarity decreases DNA intercalation risks. Maintain a therapeutic index (IC₅₀ for efficacy ÷ IC₅₀ for cytotoxicity) >10 .

Q. What computational tools are recommended for predicting binding modes to biological targets?

Use molecular dynamics simulations (e.g., GROMACS) to model interactions with Aβ42 fibrils or RANKL receptors. Docking software (AutoDock Vina) can predict binding affinities, while QSAR models help prioritize synthetic analogs. Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis .

Methodological Notes

- References : Prioritize peer-reviewed studies over vendor catalogs. For example, Cheng et al. (2021) provide detailed protocols for osteoclast assays .

- Safety : Follow OSHA guidelines for handling corrosive intermediates (e.g., PPE, fume hoods) as per SDS recommendations .

- Data Reproducibility : Report solvent lot numbers, cell passage numbers, and equipment calibration details to minimize inter-lab variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.